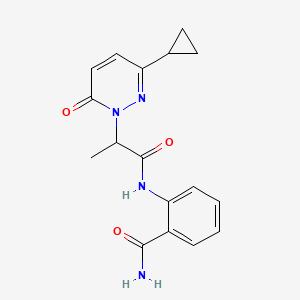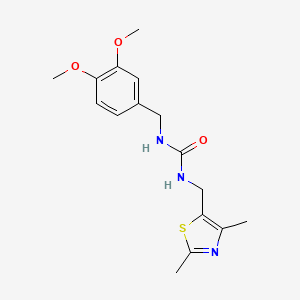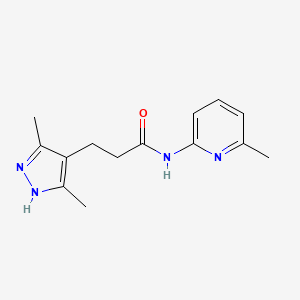
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Abbott Laboratories and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds such as 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide demonstrated activity against microbial strains and M. tuberculosis, highlighting the therapeutic potential of isoxazole-based compounds in treating infectious diseases (Shingare et al., 2018).
Biological Evaluation of Isoxazole Compounds
A series of N-phenyl-5-carboxamidyl isoxazoles were investigated for their anticancer activity, particularly against colon cancer. One derivative, identified as compound 3, showed significant activity against colon tumor cells, indicating the importance of isoxazole compounds in developing new chemotherapeutic agents (Shaw et al., 2012).
Advances in Chemical Synthesis
Research has also focused on developing new synthetic methodologies for isoxazole derivatives. The synthesis and characterization of compounds like 3,5-AB-CHMFUPPYCA highlight the ongoing efforts in exploring novel isoxazole compounds for various applications, including as potential research chemicals or therapeutic agents (McLaughlin et al., 2016).
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-5-3-4-13(10-14)11-15(21-8-1-2-9-21)12-19-17(22)16-6-7-20-23-16/h1-10,15H,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZYEWOMSZXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylpropyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2780006.png)
![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)



![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

